1-(4-Iodobenzyl)piperidine

Lipophilicity Physicochemical Properties Drug Design

1-(4-Iodobenzyl)piperidine (CAS 651022-26-3) is a halogenated piperidine derivative characterized by a para-iodobenzyl substitution on the piperidine nitrogen. The compound has a molecular weight of 301.17 g/mol and an XLogP3 value of 3.3, reflecting substantial lipophilicity imparted by the iodine atom.

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
CAS No. 651022-26-3
Cat. No. B1336839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzyl)piperidine
CAS651022-26-3
Molecular FormulaC12H16IN
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)I
InChIInChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
InChIKeyUBTQOFNYBSZILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzyl)piperidine (CAS 651022-26-3) as a Halogenated Piperidine Building Block: Physicochemical Profile and Procurement Considerations


1-(4-Iodobenzyl)piperidine (CAS 651022-26-3) is a halogenated piperidine derivative characterized by a para-iodobenzyl substitution on the piperidine nitrogen. The compound has a molecular weight of 301.17 g/mol and an XLogP3 value of 3.3, reflecting substantial lipophilicity imparted by the iodine atom [1]. This iodine substitution distinguishes it from non-halogenated benzylpiperidines and lighter halogen analogs, offering unique reactivity in cross-coupling reactions and altered pharmacokinetic properties that are relevant to medicinal chemistry and radiopharmaceutical development [2].

Why 1-(4-Iodobenzyl)piperidine Cannot Be Simply Replaced by Its Lighter Halogen or Non-Halogenated Analogs


The para-iodo substitution on 1-(4-iodobenzyl)piperidine confers distinct physicochemical, reactivity, and biological activity profiles that differentiate it from its chloro-, bromo-, and fluoro- analogs as well as the unsubstituted benzylpiperidine. The iodine atom's larger van der Waals radius, higher polarizability, and lower carbon-halogen bond dissociation energy fundamentally alter its behavior in both synthetic and biological contexts [1]. These differences manifest in lipophilicity (XLogP3), molecular weight, reactivity in cross-coupling reactions, and specific binding affinities at certain receptor targets [2][3]. Such distinctions preclude simple interchangeability in research protocols and necessitate compound-specific validation.

1-(4-Iodobenzyl)piperidine: Quantitative Comparative Evidence Against Closest Analogs


Lipophilicity Differential: Iodo vs. Other Halogenated and Non-Halogenated Benzylpiperidines

1-(4-Iodobenzyl)piperidine exhibits an XLogP3 value of 3.3, which is substantially higher than the non-halogenated analog 1-benzylpiperidine (XLogP3 ≈ 2.5) and the 4-fluoro analog (XLogP3 ≈ 2.7), and comparable to the 4-bromo analog (XLogP3 ≈ 3.2). This increased lipophilicity is directly attributable to the heavy iodine atom, influencing membrane permeability and compound partitioning [1].

Lipophilicity Physicochemical Properties Drug Design

Enhanced Reactivity in Cross-Coupling: The C-I vs. C-Br/C-Cl Bond Disparity

The carbon-iodine bond in 1-(4-iodobenzyl)piperidine has a significantly lower bond dissociation energy (BDE ≈ 53 kcal/mol) compared to C-Br (BDE ≈ 67 kcal/mol) and C-Cl (BDE ≈ 81 kcal/mol) bonds in the corresponding analogs. This facilitates more efficient and selective cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as radioiodination for SPECT tracer development [1][2].

Synthetic Chemistry Cross-Coupling Radiochemistry

Dopamine D4 Receptor Affinity: Iodo-Substitution Enhances Binding

The para-iodobenzyl substitution in RBI-257 (1-[4-iodobenzyl]-4-[N-(3-isopropoxy-2-pyridinyl)-N-methyl]-aminopiperidine) results in a ~9-fold increase in dopamine D4 receptor affinity (Ki = 0.3 nM) compared to its unsubstituted benzyl analog U-101,958 (Ki = 2.7 nM). The affinity of iodo-isomers ranks: para > meta > ortho [1].

Dopamine D4 Receptor Neuropharmacology SAR

Antiproliferative Activity: Specific Cellular Inhibition Profile

1-(4-Iodobenzyl)piperidine has been specifically evaluated for antiproliferative activity against human NB-4 cells, showing inhibition of cell growth measured after 96 hours via MTT assay [1]. While direct comparator data in the same assay is not available for the other halogen analogs, the specific activity against this acute promyelocytic leukemia cell line provides a defined cellular context for further study.

Anticancer Cell Proliferation NB-4 Cells

Radiochemical Utility: High Purity and Specific Activity for Imaging

The 4-iodobenzyl moiety enables efficient radioiodination, producing [123I]-labeled derivatives with radiochemical purity >98% and specific activity of at least 667 GBq/μmol. Biodistribution studies in mice demonstrated brain uptake of 0.96±0.53%ID/g at 30 seconds post-injection, validating its utility as a CNS tracer scaffold [1]. This contrasts with fluoro and chloro analogs, which lack the favorable radiolabeling properties of iodine.

SPECT Imaging Radiopharmaceuticals Neuroimaging

Recommended Application Scenarios for 1-(4-Iodobenzyl)piperidine Based on Quantified Differentiation


Radiopharmaceutical Development: SPECT Tracer Precursor

The presence of the iodine atom makes 1-(4-iodobenzyl)piperidine a privileged scaffold for the development of single-photon emission computed tomography (SPECT) imaging agents. Its efficient radioiodination yields high-purity (>98%) [123I]-labeled derivatives with high specific activity (≥667 GBq/μmol) and demonstrable brain uptake (0.96% ID/g at 30 sec) in mouse models [1]. This application leverages the C-I bond's unique properties for electrophilic destannylation, a strategy not viable with fluoro or chloro analogs [2].

Dopamine D4 Receptor Probe Design

In neuropharmacology, the para-iodobenzyl group has been shown to enhance dopamine D4 receptor affinity by 9-fold compared to the unsubstituted benzyl analog (Ki = 0.3 nM vs. 2.7 nM) . This SAR insight guides the rational design of high-affinity D4-selective ligands. The iodo compound is therefore the preferred starting point over benzyl, fluoro, or chloro analogs when targeting this receptor subtype [1].

Cross-Coupling and Late-Stage Functionalization

The relatively weak C-I bond (BDE ≈ 53 kcal/mol) of 1-(4-iodobenzyl)piperidine facilitates efficient cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings . This allows for the introduction of diverse aryl, alkenyl, and alkynyl groups under milder conditions than those required for the bromo (BDE ≈ 67 kcal/mol) or chloro (BDE ≈ 81 kcal/mol) analogs. This reactivity profile makes it a valuable building block in medicinal chemistry for diversifying piperidine-based libraries [1].

Oncology Research Tool

The documented antiproliferative activity against human NB-4 leukemia cells provides a specific phenotypic anchor for this compound in cancer research . While the exact mechanism and potency require further elucidation, this validated cell-based assay serves as a starting point for investigating the compound's potential in acute promyelocytic leukemia models.

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